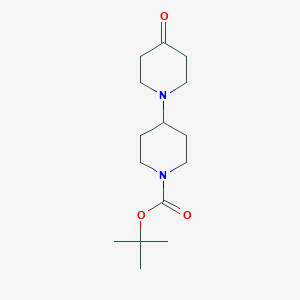Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate
CAS No.: 1185732-60-8
Cat. No.: VC3274571
Molecular Formula: C15H26N2O3
Molecular Weight: 282.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185732-60-8 |
|---|---|
| Molecular Formula | C15H26N2O3 |
| Molecular Weight | 282.38 g/mol |
| IUPAC Name | tert-butyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12H,4-11H2,1-3H3 |
| Standard InChI Key | FXZGHIFLLWIBQD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)CC2 |
Introduction
Chemical Properties and Structure
Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate belongs to the class of bipiperidine derivatives, featuring a distinctive molecular structure with two interconnected piperidine rings. The compound has a molecular formula of C15H26N2O3 and a molecular weight of 282.38 g/mol. One of the piperidine rings contains a carbonyl group (C=O) at the 4-position (hence "4-oxo"), while the other piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis.
The IUPAC name of the compound is tert-butyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate, which accurately describes its chemical structure. The compound can be represented by various chemical identifiers as shown in Table 1.
| Category | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |
| Precautionary Statements | P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 |
The precautionary statements indicate recommended measures for safe handling, including:
-
Washing hands thoroughly after handling
-
Wearing protective gloves/protective clothing/eye protection/face protection
-
Specific procedures for skin contact (washing with plenty of soap and water)
-
Eye contact procedures (rinsing cautiously with water for several minutes, removing contact lenses if present and easy to do, continuing to rinse)
-
Seeking medical advice if skin irritation or eye irritation persists
-
Removing contaminated clothing
When working with this compound, standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment (PPE), proper ventilation, and adherence to chemical waste disposal regulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume